4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine is a chemical compound with the molecular formula C10H13ClN2O2 It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
The primary targets of pyrimidine derivatives, such as 4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine, are often protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives exert their potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . The compound interacts with these enzymes, inhibiting their function and thus affecting cellular processes such as growth and metabolism .
Biochemical Pathways
The inhibition of protein kinases by pyrimidine derivatives affects various biochemical pathways. These pathways are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism
Result of Action
The result of the action of this compound is the inhibition of protein kinases, leading to the disruption of cellular processes such as growth and metabolism . This can potentially lead to the suppression of cell proliferation, making such compounds of interest in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine typically involves the reaction of 4-chloro-6-methoxypyrimidine with oxan-4-yl derivatives under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Comparison
4-Chloro-6-methoxy-2-(oxan-4-yl)pyrimidine is unique due to the presence of the oxan-4-yl group, which can impart different chemical and biological properties compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-chloro-6-methoxy-2-(oxan-4-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-14-9-6-8(11)12-10(13-9)7-2-4-15-5-3-7/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNAVYRYRWDMCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2CCOCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.